AY 9944

描述

属性

IUPAC Name |

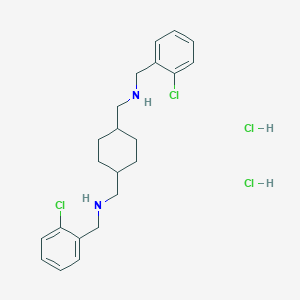

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVIEWRSGDDWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957874, DTXSID50924843 | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-93-8, 1245-84-7 | |

| Record name | AY-9944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AY 9944 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of action of AY 9944

An In-depth Technical Guide on the Core Mechanism of Action of AY-9944

Introduction

AY-9944, chemically identified as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a well-characterized experimental compound extensively used in biomedical research to investigate the cholesterol biosynthesis pathway.[1] Its primary utility lies in its potent and specific inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol synthesis.[2][3][4] This targeted inhibition induces a biochemical state that mimics Smith-Lemli-Opitz Syndrome (SLOS), a severe autosomal recessive disorder caused by mutations in the DHCR7 gene.[1][5][6] Consequently, AY-9944 serves as an invaluable pharmacological tool for creating animal models of SLOS, enabling detailed study of the syndrome's pathophysiology and the exploration of potential therapeutic interventions.[7][8][9]

Core Mechanism of Action: Inhibition of DHCR7

The principal mechanism of action of AY-9944 is the direct inhibition of 7-dehydrocholesterol reductase (DHCR7).[3][10] DHCR7 is an NADPH-dependent enzyme that catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to produce cholesterol.[4][6] This is the final step in the biosynthesis of cholesterol. By inhibiting DHCR7, AY-9944 effectively blocks this conversion, leading to two primary biochemical consequences:

-

Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate of the blocked enzyme, 7-DHC, accumulates in cells, tissues, and serum.[11][12]

-

Depletion of Cholesterol: The end-product of the pathway, cholesterol, is significantly reduced (hypocholesterolemia).[2][12]

This dual effect—accumulation of a precursor sterol and deficiency of the final product—is the hallmark of both AY-9944 action and the pathophysiology of SLOS.[1] The accumulation of 7-DHC and its oxidized derivatives (oxysterols) is thought to be a major contributor to the cellular toxicity and developmental abnormalities observed in SLOS.[7][13]

Dose-Dependent Effects and Secondary Targets

The inhibitory profile of AY-9944 is dose-dependent. At low nanomolar concentrations, its action is highly specific to DHCR7. However, at higher concentrations, it can affect other enzymes in the sterol biosynthesis pathway.

-

Low Concentrations (1-10 nM): Primarily inhibits DHCR7, leading to increased levels of 7-DHC and 7-dehydrodesmosterol (B141393) (7-DHD).[14][15]

-

High Concentrations (>100 nM): In addition to DHCR7, AY-9944 inhibits DHCR14. This leads to a decrease in the previously accumulated 7-DHC and 7-DHD, and a corresponding increase in upstream precursors such as 14-dehydrozymosterol.[14][15]

-

Very High Doses: May also inhibit the sterol Δ8-Δ7 isomerase (EBP), causing the accumulation of other sterol intermediates.[2][11]

Quantitative Data

The inhibitory potency and biological effects of AY-9944 have been quantified in various experimental systems.

| Parameter | Value | System / Cell Line | Reference(s) |

| IC₅₀ for DHCR7 | 13 nM | Recombinant human enzyme | [2][3][16] |

| IC₅₀ for VSV Titer | ~10 nM | Neuro2a cells | [14] |

| Sterol IC₅₀ | ~1-10 nM | Neuro2a cells | [14] |

| Effective Concentration | 5-10 nM | Human Fibroblasts (mimics severe SLOS profile) | [17] |

Table 1: In Vitro Inhibitory Concentrations of AY-9944.

| Animal Model | Dosage / Administration | Key Outcome(s) | Reference(s) |

| Rat | 7.5 mg/kg (i.h.) from postnatal day 2 | Reduces brain cholesterol levels. | [2] |

| Rat | 25 mg/kg (s.c.) | Induces accumulation of 7-DHC. | [3] |

| Rat | Long-term feeding | Lowers cholesterol and increases 7-DHC in serum, liver, adrenals, and brain. | [12] |

Table 2: In Vivo Effects of AY-9944 Administration.

Signaling Pathway Diagrams

Caption: Inhibition of the cholesterol biosynthesis pathway by AY-9944.

Caption: Causal chain of AY-9944's mechanism and application.

Experimental Protocols

Determination of Sterol Profiles in Cultured Cells

This protocol describes the methodology for analyzing changes in cellular sterol composition following treatment with AY-9944, a key experiment to confirm its mechanism of action.

a. Cell Culture and Treatment:

-

Cell Line: Neuroblastoma (Neuro2a) or human hepatocellular carcinoma (Huh-7) cells are commonly used.[11][14]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare a stock solution of AY-9944 in a suitable solvent (e.g., sterile water).[3] When cells reach 70-80% confluency, replace the medium with fresh medium containing AY-9944 at desired concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle-only control.

-

Incubation: Incubate the treated cells for a specified period, typically 15 to 24 hours.[2][14]

b. Lipid Extraction:

-

After incubation, wash cells with phosphate-buffered saline (PBS).

-

Scrape cells into a solvent mixture for lipid extraction, commonly a chloroform:methanol solution (e.g., 2:1 v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of sterols.[13]

-

Include an internal standard (e.g., epicoprostanol) for quantification.

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

c. Derivatization and Analysis:

-

Saponify the lipid extract using methanolic KOH to release sterols from their esterified forms.

-

Extract the non-saponifiable lipids (containing free sterols) into a solvent like hexane.

-

To prepare for gas chromatography, derivatize the sterols by silylating the hydroxyl group. This is typically done by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heating at 60°C for 30 minutes.

-

Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS). The different sterols (cholesterol, 7-DHC, etc.) will have distinct retention times and mass fragmentation patterns, allowing for their identification and quantification relative to the internal standard.

In Vitro DHCR7 Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of AY-9944 for its primary target, DHCR7.

a. Enzyme Source:

-

Use recombinant human DHCR7 expressed in a suitable system, such as yeast (S. cerevisiae) or insect cells, which allows for the production of purified, active enzyme.[3] Microsomal fractions from these cells are typically used as the enzyme source.

b. Assay Conditions:

-

Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing necessary cofactors.

-

Substrate: Prepare the substrate, 7-dehydrocholesterol, dissolved in a carrier molecule like hydroxypropyl-β-cyclodextrin to ensure its solubility in the aqueous buffer.[11]

-

Cofactor: DHCR7 requires NADPH for its reductase activity. Add NADPH to the reaction mixture.

c. Inhibition Assay:

-

Set up a series of reactions in microtiter plates or microcentrifuge tubes.

-

To each reaction, add the enzyme preparation, reaction buffer, and varying concentrations of AY-9944 (typically a serial dilution from picomolar to micromolar ranges).

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the 7-DHC substrate and NADPH.

-

Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution, such as a strong base (e.g., ethanolic KOH) or an organic solvent mixture.

d. Product Quantification and Data Analysis:

-

Extract the sterols from the reaction mixture as described in the sterol profiling protocol (Protocol 1b).

-

Quantify the amount of cholesterol produced using LC-MS/MS or GC-MS.

-

Calculate the percentage of inhibition for each AY-9944 concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of AY-9944 that reduces enzyme activity by 50%.[18]

Caption: Workflow for analyzing cellular sterol profiles after AY-9944 treatment.

Conclusion

The mechanism of action of AY-9944 is centered on its potent and specific inhibition of DHCR7, the enzyme responsible for the final step of cholesterol synthesis. This action leads to a predictable and quantifiable decrease in cholesterol and an accumulation of 7-dehydrocholesterol, effectively creating a pharmacological model of Smith-Lemli-Opitz Syndrome. Its dose-dependent effects and well-characterized biochemical consequences make AY-9944 an essential tool for researchers in the fields of sterol metabolism, neurodevelopment, and genetic disorders, facilitating a deeper understanding of the critical roles of cholesterol in biology.

References

- 1. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Smith-Lemli-Opitz syndrome: A pathophysiological manifestation of the Bloch hypothesis [frontiersin.org]

- 6. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]

- 7. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Abnormal cholesterol biosynthesis as in Smith-Lemli-Opitz syndrome disrupts normal skeletal development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]

- 17. researchgate.net [researchgate.net]

- 18. IC50 Calculator | AAT Bioquest [aatbio.com]

AY-9944 as a DHCR7 Inhibitor: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of AY-9944, a potent and specific small molecule inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY-9944 serves as a critical tool for inducing a biochemical phenotype that mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). This document details the mechanism of action of AY-9944, its quantitative effects on sterol profiles in vitro and in vivo, comprehensive experimental protocols for its use in disease modeling and sterol analysis, and its profound impact on critical cellular signaling pathways, notably the Hedgehog pathway. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Introduction and Mechanism of Action

AY-9944, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride (B599025), is a selective inhibitor of 7-dehydrocholesterol reductase (DHCR7)[1][2]. DHCR7 is a critical enzyme that catalyzes the NADPH-dependent reduction of the C7-C8 double bond in 7-DHC to synthesize cholesterol[1][3]. The inhibition of this final step in the cholesterol biosynthesis pathway leads to two primary biochemical consequences: a significant reduction in endogenous cholesterol levels and a pathological accumulation of the precursor, 7-DHC, and its metabolites in tissues and fluids[4][5][6].

The high specificity and potency of AY-9944 make it an invaluable pharmacological tool. It exhibits a strong inhibitory effect on DHCR7 with an IC50 value of approximately 13 nM[4][7][8][9]. This potent activity allows for the reliable induction of a SLOS-like state in animal models, providing a platform to study the pathophysiology of the disease and to test potential therapeutic interventions[2][10]. At higher concentrations, AY-9944 may exhibit off-target effects, including the inhibition of other enzymes in the sterol pathway such as Δ14-reductase, leading to the accumulation of other sterol intermediates[9].

Quantitative Data on AY-9944 Efficacy

The administration of AY-9944 profoundly alters sterol composition in both cell culture and animal models. The primary outcome is a shift in the 7-DHC to cholesterol ratio, which is the key biochemical marker for SLOS.

Table 1: In Vitro Efficacy of AY-9944

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 13 nM | Recombinant human DHCR7 expressed in yeast | [1][4][7][8][9] |

Table 2: In Vivo Effects of AY-9944 on Sterol Ratios in Rat Models

| Animal Model | Treatment Duration | Tissue | 7-DHC / Cholesterol Molar Ratio | Reference |

| Sprague-Dawley Rat | 1 Postnatal Month | Brain | ≥ 4:1 | [4][8] |

| Sprague-Dawley Rat | 1 Postnatal Month | Retina | ≥ 4:1 | [8] |

| Sprague-Dawley Rat | 1 Postnatal Month | Liver | ≥ 4:1 | [4][8] |

| Sprague-Dawley Rat | 1 Postnatal Month | Serum | ≥ 4:1 | [4][8] |

| Sprague-Dawley Rat | 3 Postnatal Months | Liver | > 11:1 | [4][8] |

| Sprague-Dawley Rat | 3 Postnatal Months | Serum | > 11:1 | [4][8] |

| Sprague-Dawley Rat | 3 Postnatal Months | Retina | ~ 7:1 | [8] |

Impact on the Hedgehog Signaling Pathway

The consequences of DHCR7 inhibition extend beyond sterol imbalance, critically impacting developmental signaling pathways. The Sonic Hedgehog (Hh) pathway is particularly vulnerable due to its intrinsic dependence on cholesterol. The disruption occurs via a dual mechanism:

-

Cholesterol Depletion: Normal Hh signaling requires cholesterol for two key processes. First, the Hh ligand itself undergoes covalent modification with cholesterol for its proper function and transport. Second, the essential Hh pathway transmembrane protein, Smoothened (SMO), requires cholesterol in the ciliary membrane for its activation and localization. AY-9944-induced cholesterol deficiency impairs both of these processes, thus attenuating the signaling cascade[1][11].

-

Direct SMO Inhibition by 7-DHC Metabolites: The accumulation of 7-DHC leads to its non-enzymatic oxidation, forming various oxysterols. A specific B-ring oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a direct antagonist of SMO[7][11]. This molecule binds to SMO at a site distinct from other known inhibitors (like cyclopamine) and agonists, actively suppressing pathway activation[7]. This provides a secondary, potent mechanism by which AY-9944 inhibits Hh signaling.

Key Experimental Protocols

The following protocols are representative methodologies for the use of AY-9944 in research, based on established practices in the field.

Protocol 1: Induction of a SLOS Fetal Model in Pregnant Rats

This protocol describes the oral administration of AY-9944 to pregnant Sprague-Dawley rats to induce a SLOS-like phenotype in the developing fetuses[2][10].

Materials:

-

AY-9944 dihydrochloride

-

Vehicle: Sterile water or 0.9% saline

-

Timed-pregnant Sprague-Dawley rats

-

Animal scale

-

Oral gavage needles (flexible-tipped or stainless steel, appropriate size for rats)

-

Syringes

Procedure:

-

Dose Preparation: AY-9944 is water-soluble[1]. Prepare the dosing solution by dissolving AY-9944 dihydrochloride in sterile water to the desired concentration (e.g., 15 mg/mL for a 75 mg/kg dose in a 250g rat receiving 1.25 mL). Prepare fresh daily.

-

Animal Handling: Acclimate timed-pregnant rats to handling for several days prior to dosing. The day a sperm plug is observed is designated as gestation day 1 (D1).

-

Dosing: On gestation day 3 (D3), weigh the pregnant rat to calculate the precise volume of the dosing solution needed[2]. A typical teratogenic dose is 75 mg/kg[10].

-

Administration:

-

Securely restrain the rat.

-

Measure the gavage needle length from the rat's nose to the last rib to prevent stomach perforation.

-

Gently insert the gavage needle into the diastema and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.

-

Administer the calculated volume via a single, smooth oral gavage.

-

-

Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes. Continue daily monitoring throughout the gestation period.

-

Sample Collection: At the desired embryonic or fetal time point (e.g., D21), euthanize the dam according to approved protocols and harvest fetuses and maternal tissues for subsequent analysis.

Protocol 2: Sterol Extraction and Quantification from Brain Tissue by GC-MS

This protocol provides a general workflow for the analysis of cholesterol and 7-DHC from brain tissue of AY-9944-treated animals.

Materials:

-

Brain tissue (flash-frozen in liquid nitrogen)

-

Internal Standards (e.g., d7-cholesterol, d7-7-DHC)

-

Chloroform, Methanol (HPLC grade)

-

Potassium Hydroxide (KOH) for saponification

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

-

Tissue homogenizer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Homogenization and Extraction:

-

Weigh a frozen brain tissue sample (~50-100 mg).

-

Add the tissue to a homogenizer tube with a 2:1 (v/v) mixture of chloroform:methanol. Add a known amount of internal standards.

-

Homogenize thoroughly until no visible tissue remains.

-

Add water or saline to induce phase separation (modified Bligh-Dyer extraction). Vortex vigorously.

-

Centrifuge to pellet debris and separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Saponification (to hydrolyze sterol esters):

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an ethanolic KOH solution.

-

Heat at 60-90°C for 1-2 hours to hydrolyze ester bonds.

-

-

Non-saponifiable Lipid Re-extraction:

-

After cooling, add water and re-extract the neutral sterols (cholesterol, 7-DHC) into hexane.

-

Vortex and centrifuge. Collect the upper hexane layer. Repeat the extraction 2-3 times.

-

Pool the hexane fractions and dry completely under nitrogen.

-

-

Derivatization:

-

To the dried sterol extract, add a silylating agent (e.g., BSTFA + 1% TMCS) and pyridine (B92270) or another suitable solvent.

-

Heat at 60-70°C for 1 hour to create trimethylsilyl (B98337) (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

GC Conditions (Typical): Use a capillary column (e.g., Agilent DB-5ms). Start with an oven temperature of ~180°C, hold for 2 min, then ramp up to ~280-300°C.

-

MS Conditions: Operate in Selective Ion Monitoring (SIM) mode to quantify specific ions for cholesterol-TMS and 7-DHC-TMS relative to their deuterated internal standards.

-

-

Quantification: Calculate the concentration of each sterol by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

References

- 1. apexbt.com [apexbt.com]

- 2. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of the hypocholesteremic drug, AY 9944 on the synthesis of bile salts in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AY-9944 on the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AY-9944, a potent hypocholesterolemic agent, serves as a critical tool in the study of cholesterol metabolism and the pathophysiology of related genetic disorders. This technical guide provides an in-depth analysis of the effects of AY-9944 on the cholesterol biosynthesis pathway, with a focus on its mechanism of action, quantitative effects on sterol levels, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize AY-9944 as a research tool.

Mechanism of Action of AY-9944

AY-9944 is a specific and potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.[4] By inhibiting DHCR7, AY-9944 effectively blocks the production of cholesterol, leading to a significant accumulation of its immediate precursor, 7-DHC, and a corresponding decrease in cellular and systemic cholesterol levels.[3][5] This biochemical phenotype closely mimics that of Smith-Lemli-Opitz syndrome (SLOS), a human autosomal recessive disorder caused by mutations in the DHCR7 gene.[3][6][7] Consequently, AY-9944 is widely used to create animal and cellular models of SLOS, providing a valuable platform for studying the disease's pathogenesis and evaluating potential therapeutic interventions.[3][6][7] The IC50 value for AY-9944's inhibition of human DHCR7 has been determined to be 13 nM.[1][2] At higher concentrations, AY-9944 has also been reported to inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase.[1]

Quantitative Effects of AY-9944 on Sterol Levels

The administration of AY-9944 leads to profound and measurable changes in the sterol profiles of various tissues and cells. The primary effects are a dose-dependent decrease in cholesterol and a significant accumulation of 7-DHC. The following tables summarize the quantitative data from studies using rat models and cultured cells.

Table 1: Effect of AY-9944 on Sterol Levels in Rat Tissues

| Tissue | Treatment Details | Cholesterol (µg/g or µg/mL) | 7-Dehydrocholesterol (7-DHC) (µg/g or µg/mL) | 7-DHC/Cholesterol Ratio | Reference |

| Serum | Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20 | Decreased | Increased | - | [1] |

| Liver | Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20 | Decreased | Increased | - | [1] |

| Brain | Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20 | Reduced | Increased | - | [1] |

| Serum | Sprague-Dawley rats, oral gavage, gestation day 3 | ~11 mg/dl (on day 9) | ~11 mg/dl (on day 9) | ~1 | [8] |

| Liver | Sprague-Dawley rats treated with AY9944 | ~1/20 of control | Dominant sterol | ~20 | [9] |

| Serum | Sprague-Dawley rats treated with AY9944 | ~4.0 ± 1.1 | ~71.2 ± 7.5 | ~18 | [9] |

| Brain | Sprague-Dawley rats treated with AY9944 | ~1.4 ± 0.3 | ~7.9 ± 0.2 | ~5.7 | [9] |

Table 2: Effect of AY-9944 on Sterol Levels in Cultured Cells

| Cell Line | AY-9944 Concentration | Treatment Duration | Effect on 7-DHC Levels | Effect on Cholesterol Levels | Reference |

| Keratinocytes | 1 µg/mL | 15 hours | Accumulation of 7-DHC | - | [1] |

| HCT-8 and RD cells | 15, 30 µM | 2 hours (pretreatment) | - | Reduced EV-A71 VP1 protein (indirectly related to cholesterol) | [1] |

| Neuro2a cells | 1-10 nM | 24 hours | Dose-dependent increase | Decrease in desmosterol | [10][11] |

| Neuro2a cells | >100 nM | 24 hours | Increase in 14-dehydrozymostenol and 14-dehydrozymosterol at the expense of 7-DHC | - | [10] |

| Huh-7 cells | 10-100 nM | - | Selective increase in 7-DHC | Modest decrease | [12] |

| Huh-7 cells | 300-1000 nM | - | Increase in 14-dehydrozymostenol | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving AY-9944.

In Vivo Model: Induction of Smith-Lemli-Opitz Syndrome Phenotype in Rats

This protocol describes the administration of AY-9944 to rats to create a well-established animal model of SLOS.

Materials:

-

AY-9944 dihydrochloride (B599025)

-

Vehicle (e.g., sterile water for injection)

-

Sprague-Dawley or Long-Evans rats (pregnant females for teratogenic studies or young pups for postnatal studies)

-

Gavage needles or syringes for injection

Procedure:

-

Preparation of AY-9944 Solution: Dissolve AY-9944 dihydrochloride in the appropriate vehicle to the desired concentration (e.g., for a 7.5 mg/kg dose in a 200g rat, dissolve 1.5 mg in a suitable volume for administration).

-

Administration:

-

Oral Gavage (for inducing teratogenic effects): Administer a single oral dose of AY-9944 to pregnant rats on a specific gestation day (e.g., day 3 or 7) to study developmental defects.[6][8]

-

Intraperitoneal or Subcutaneous Injection (for postnatal studies): Administer AY-9944 to rat pups via intraperitoneal or subcutaneous injection at regular intervals (e.g., every 6 days) to study the long-term biochemical and pathological consequences.[1]

-

-

Monitoring: Monitor the animals for any signs of toxicity. For developmental studies, collect embryos or fetuses at specific time points. For postnatal studies, tissues and blood can be collected after a specified duration of treatment.

-

Tissue and Sample Collection: At the end of the experiment, euthanize the animals and collect blood and tissues of interest (e.g., liver, brain, serum). Store samples appropriately (e.g., at -80°C) until analysis.

Sterol Extraction and Analysis from Tissues and Cells using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and quantifying sterols from biological samples.

Materials:

-

Homogenizer

-

Solvents: Chloroform (B151607), Methanol (B129727), Hexane

-

Internal standards (e.g., epicoprostanol, deuterated cholesterol)

-

Saponification reagent (e.g., ethanolic potassium hydroxide)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For cultured cells, they can be scraped and pelleted.

-

Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer method.[7] This involves adding a mixture of chloroform and methanol to the sample to separate the lipids into an organic phase.

-

Saponification: To hydrolyze sterol esters to free sterols, treat the lipid extract with an ethanolic potassium hydroxide (B78521) solution and heat.

-

Extraction of Non-saponifiable Lipids: After saponification, extract the non-saponifiable lipids (containing the free sterols) with a non-polar solvent like hexane.

-

Derivatization: Evaporate the solvent and derivatize the sterols by adding a silylating agent such as BSTFA and heating. This step makes the sterols more volatile for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times on the GC column and identified and quantified based on their mass spectra. Use internal standards for accurate quantification.

In Vitro DHCR7 Enzyme Activity Assay

This protocol describes a method to measure the activity of DHCR7 in liver microsomes and assess the inhibitory effect of AY-9944.

Materials:

-

Liver microsomes (can be prepared from control or treated animals)

-

7-dehydrocholesterol (substrate) or a suitable analog like ergosterol (B1671047)

-

NADPH (cofactor)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

AY-9944 (inhibitor)

-

Stopping solution (e.g., ethanolic KOH for saponification)

-

HPLC system for product analysis

Procedure:

-

Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, liver microsomes, and NADPH.

-

Inhibitor Addition: For inhibitor studies, pre-incubate the microsomes with various concentrations of AY-9944 for a specific time before adding the substrate.

-

Initiation of Reaction: Start the reaction by adding the substrate (7-DHC or ergosterol).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution, which can also initiate the saponification step for subsequent sterol analysis.

-

Product Analysis: Extract the sterols as described in the GC-MS protocol. Analyze the conversion of the substrate to its product (e.g., 7-DHC to cholesterol, or ergosterol to brassicasterol) using HPLC or GC-MS.

-

Data Analysis: Calculate the enzyme activity as the rate of product formation. For inhibition studies, determine the IC50 value of AY-9944 by plotting the enzyme activity against the inhibitor concentration.

Mandatory Visualizations

Conclusion

AY-9944 is an invaluable pharmacological tool for investigating the cholesterol biosynthesis pathway and modeling disorders such as Smith-Lemli-Opitz syndrome. Its specific inhibition of DHCR7 provides a robust and reproducible method for studying the consequences of impaired cholesterol synthesis and 7-DHC accumulation. This technical guide has provided a comprehensive overview of AY-9944, including its mechanism of action, quantitative effects on sterol metabolism, and detailed experimental protocols. By utilizing the information and methodologies outlined in this document, researchers can further unravel the complexities of cholesterol homeostasis and develop novel therapeutic strategies for related diseases.

References

- 1. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Markedly inhibited 7-dehydrocholesterol-delta 7-reductase activity in liver microsomes from Smith-Lemli-Opitz homozygotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Active 7-Dehydrocholesterol Reductase (DHCR7) | APC270Hu01 | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 9. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biocat.com [biocat.com]

- 12. researchgate.net [researchgate.net]

The AY 9944 Protocol: A Technical Guide to Inducing 7-Dehydrocholesterol Accumulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AY 9944, a potent and specific inhibitor of 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7). Through the targeted inhibition of this key enzyme in the cholesterol biosynthesis pathway, this compound serves as an invaluable tool for inducing the accumulation of 7-DHC, thereby creating robust cellular and animal models for studying Smith-Lemli-Opitz Syndrome (SLOS) and investigating the downstream effects of altered sterol metabolism. This guide details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for its use, and visualizes the associated biochemical pathways.

Mechanism of Action of this compound

This compound is a specific inhibitor of the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] The inhibition of DHCR7 by this compound leads to a decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, 7-DHC.[1][4] this compound exhibits a high potency, with an in vitro IC50 of 13 nM for DHCR7.[1][3] At higher concentrations (above 100 nM in Neuro2a cells), this compound can also inhibit other enzymes in the cholesterol biosynthesis pathway, such as Δ14-sterol reductase (DHCR14), leading to a more complex sterol profile with the accumulation of earlier precursors like 14-dehydrozymosterol.[5][6]

The accumulation of 7-DHC and its subsequent oxidative metabolites, known as oxysterols, can have significant downstream effects on various cellular signaling pathways.[7][8][9] These include the Hedgehog (Hh) and Wnt signaling pathways, which are crucial for embryonic development.[8][9][10] Furthermore, the altered sterol composition can impact cellular processes such as ferroptosis, a form of programmed cell death.[11]

Quantitative Data on this compound-Induced 7-DHC Accumulation

The following tables summarize quantitative data from various studies on the effects of this compound on 7-DHC and cholesterol levels in different experimental models.

Table 1: In Vitro Dose-Response Effects of this compound on Sterol Levels in Neuro2a Cells

| This compound Concentration | Effect on 7-DHC Levels | Effect on Precursor Sterols (e.g., 14-dehydrozymosterol) | Reference |

| 1 - 10 nM | Increase | No significant change | [5][6] |

| > 100 nM | Decrease (relative to peak at 1-10 nM) | Increase | [5][6] |

| 100 nM | Over 40-fold increase in 7-DHC (from 0.08 to 3.2 ng/µg protein) | Lowered levels of desmosterol (B1670304) and lanosterol | [7] |

Table 2: In Vivo Effects of this compound on Sterol Levels in Rats

| This compound Dosage | Animal Model | Tissue/Fluid | Key Findings | Reference |

| 7.5 mg/kg (i.h. every 6 days) | Long-Evans hooded rats | Brain, Plasma, Liver | Reduced brain cholesterol and increased 7-DHC. More severe effects on plasma and liver sterols in female rats. | [1] |

| Oral administration on gestation day 3 | Pregnant Rats | Serum | Rapid >50% reduction in cholesterol by day 6 with accumulation of 7-DHC, 8-DHC, and trienols. 7-DHC reached a maximum from day 9 to 12, equaling cholesterol levels on day 9 (11 mg/dl). | [12] |

| 25 mg/kg | C57BL/6J male mice | Liver, Serum | Increased 7-DHC levels in both liver tissue and serum. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to induce and measure 7-DHC accumulation.

In Vitro Induction of 7-DHC Accumulation in Cell Culture

Objective: To induce the accumulation of 7-DHC in a neuroblastoma cell line (Neuro2a) using this compound.

Materials:

-

Neuro2a cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

N2 supplement

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate Neuro2a cells at a density of 5 x 10⁴ cells/cm² in DMEM supplemented with 10% FBS.[13]

-

Cell Adherence: Allow cells to adhere and grow for 24 hours.

-

Serum Starvation and Treatment: Replace the growth medium with serum-free medium (DMEM with N2 supplement) containing the desired concentration of this compound (e.g., 10 nM for selective DHCR7 inhibition or higher concentrations to study broader effects).[13] A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[13]

-

Cell Harvesting: Wash the cells with cold PBS and centrifuge at 1,000 rpm for 10 minutes at 4°C.[13]

-

Storage: Store the cell pellets at -80°C until lipid extraction and analysis.[13]

Quantification of 7-Dehydrocholesterol by LC-MS/MS

Objective: To accurately quantify the levels of 7-DHC and other sterols in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with PTAD derivatization.

Materials:

-

Cell pellets or tissue homogenates

-

Folch solution (chloroform:methanol, 2:1 v/v)

-

Deuterium-labeled internal standards (e.g., d7-7-DHC)

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in methanol

-

HPLC grade solvents

Procedure:

-

Lipid Extraction:

-

To the sample (e.g., 10 µL of blood), add 2 ml of Folch solution containing an internal standard (e.g., 25.8 ng of d7-7-DHC) and antioxidants like 0.005% BHT.[13]

-

Add 1 ml of 0.9% NaCl, vortex, and centrifuge to separate the phases.[13]

-

Collect the lower organic phase and dry it under a stream of nitrogen.[13]

-

-

PTAD Derivatization:

-

Reconstitute the dried lipid extract in 200 µL of a freshly prepared 1 mg/ml PTAD solution in methanol.[13]

-

Allow the reaction to proceed at room temperature for 30 minutes with occasional shaking.[13] This derivatization step improves the ionization efficiency and detection sensitivity of 7-DHC.[14][15]

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into an LC-MS/MS system.

-

Chromatographic separation can be achieved using a reversed-phase column (e.g., C18 or pentafluorophenyl).[14]

-

Use a gradient elution profile with mobile phases such as water and acetonitrile (B52724) containing 0.1% formic acid.[14]

-

Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode to specifically and sensitively detect the PTAD adducts of 7-DHC and the internal standard.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic associated with this compound and 7-DHC accumulation.

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound on DHCR7.

Caption: Experimental workflow for inducing and quantifying 7-DHC accumulation.

Caption: Signaling pathways affected by 7-DHC accumulation.

This guide provides a foundational understanding of the use of this compound as a tool to study the consequences of 7-DHC accumulation. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the complex roles of cholesterol and its precursors in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]

- 9. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Smith-Lemli-Opitz syndrome: A pathophysiological manifestation of the Bloch hypothesis [frontiersin.org]

- 11. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

AY-9944 as a Tool to Study Hedgehog Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AY-9944 is a valuable pharmacological tool for the investigation of the Hedgehog (Hh) signaling pathway. This synthetic compound is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] By blocking DHCR7, AY-9944 effectively reduces cellular cholesterol levels and leads to the accumulation of its precursor, 7-dehydrocholesterol (7-DHC).[1][2] This disruption of cholesterol homeostasis has profound effects on the Hedgehog signaling pathway, which is critically dependent on cholesterol for its proper function.[2] Consequently, AY-9944 serves as a powerful agent to dissect the intricate relationship between cholesterol metabolism and Hedgehog signaling in both normal physiological processes and in pathological conditions such as cancer.[2]

Mechanism of Action

The primary mechanism by which AY-9944 inhibits Hedgehog signaling is through its potent and specific inhibition of DHCR7.[1] The widely accepted IC50 value for this inhibition is approximately 13 nM.[1][3] The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH1). In the absence of a ligand, PTCH1 represses the activity of the seven-transmembrane protein Smoothened (Smo). Upon ligand binding, this repression is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors and the expression of Hh target genes.

Cholesterol plays a crucial role in this process. The precise localization and function of Smo are thought to be regulated by the lipid environment of the cell membrane, particularly the primary cilium. By depleting cholesterol and causing the accumulation of 7-DHC, AY-9944 alters this lipid environment, thereby impairing the proper function and activation of Smo. At higher concentrations, some studies suggest that AY-9944 may have additional off-target effects that can also contribute to the inhibition of the Hedgehog pathway.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for AY-9944 in the context of its effects on DHCR7 and the Hedgehog signaling pathway.

| Parameter | Value | System | Reference |

| IC50 for DHCR7 Inhibition | 13 nM | Recombinant human DHCR7 expressed in yeast | [1] |

| Assay | Cell Line | AY-9944 Concentration | Observed Effect | Reference |

| Gli-Luciferase Reporter Assay | NIH3T3 | 10⁻⁷ M | Maximal inhibition of DHCR7 activity | [4] |

| Gli-Luciferase Reporter Assay | NIH3T3 | High Concentrations | Complete inhibition of Shh-induced reporter activation | [4] |

| Sterol Profile Analysis | Neuro2a | 1-10 nM | Increase in 7-DHC and 7-dehydrodesmosterol | [5] |

| Sterol Profile Analysis | Neuro2a | >100 nM | Increase in substrates for DHCR14, indicating off-target effects | [5] |

| Cell Viability | Human Fibroblasts | 5-10 nM | Induction of a sterol profile similar to severe Smith-Lemli-Opitz Syndrome | |

| In vivo Model | Sprague-Dawley Rats | 25 mg/kg; s.c. | Accumulation of 7-DHC and decreased cholesterol in various tissues | [1] |

Experimental Protocols

Detailed methodologies for key experiments using AY-9944 to study Hedgehog signaling are provided below.

Protocol 1: In Vitro Inhibition of Hedgehog Signaling using a Gli-Luciferase Reporter Assay

This protocol describes how to quantify the inhibitory effect of AY-9944 on Hedgehog pathway activity using a cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-Light II cells).

Materials:

-

Shh-Light II cells (or other suitable Gli-luciferase reporter cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Low-serum medium (e.g., DMEM with 0.5% FBS)

-

AY-9944 stock solution (e.g., 10 mM in DMSO)

-

Recombinant Shh ligand or a Smoothened agonist (e.g., SAG)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of AY-9944 in low-serum medium. The final DMSO concentration should be kept below 0.1%. Remove the growth medium and add the AY-9944 dilutions to the cells. Include a vehicle control (DMSO only).

-

Pathway Activation: Immediately after adding AY-9944, add the Shh ligand or SAG to the appropriate wells to stimulate the Hedgehog pathway. The optimal concentration of the agonist should be predetermined.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. Measure both firefly (Gli-responsive) and Renilla (constitutive control) luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percentage of inhibition of Hedgehog signaling for each AY-9944 concentration relative to the vehicle-treated, agonist-stimulated control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression

This protocol is for measuring the effect of AY-9944 on the expression of Hedgehog pathway target genes, such as Gli1 and Ptch1, in a relevant cell line (e.g., medulloblastoma cells).

Materials:

-

Medulloblastoma cell line (e.g., Daoy)

-

6-well cell culture plates

-

AY-9944 stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Seed medulloblastoma cells in 6-well plates and treat with various concentrations of AY-9944 for 24-48 hours.

-

RNA Extraction: Lyse the treated cells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Prepare the qPCR reaction mix and run the qPCR reaction using a standard thermal cycling protocol.

-

Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.

Protocol 3: In Vivo Efficacy Study in a Medulloblastoma Mouse Model

This protocol outlines a general procedure for assessing the in vivo anti-tumor activity of AY-9944 in a mouse model of medulloblastoma.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Medulloblastoma cells for implantation

-

AY-9944 for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously or orthotopically implant medulloblastoma cells into the mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer AY-9944 or vehicle control daily by an appropriate route (e.g., oral gavage or subcutaneous injection). Dosing will depend on the specific inhibitor's pharmacokinetic and pharmacodynamic properties. A previously used dosage in rats was 25 mg/kg via subcutaneous injection.[1]

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, qPCR for Hh target genes).

Visualizations

Hedgehog Signaling Pathway

Caption: The canonical Hedgehog signaling pathway.

Mechanism of AY-9944 Action

Caption: AY-9944 inhibits DHCR7, disrupting cholesterol synthesis and Hedgehog signaling.

Experimental Workflow for Evaluating AY-9944

References

- 1. apexbt.com [apexbt.com]

- 2. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]

- 4. researchgate.net [researchgate.net]

- 5. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Consequences of DHCR7 Inhibition by AY9944: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, represents a critical intervention point for studying cholesterol metabolism and modeling developmental disorders such as Smith-Lemli-Opitz Syndrome (SLOS). AY9944 is a potent and specific small molecule inhibitor of DHCR7, widely used in research to induce a biochemical phenotype that mimics SLOS. This guide provides an in-depth analysis of the core biochemical consequences of DHCR7 inhibition by AY9944, including the profound shift in sterol profiles, the generation of bioactive and potentially cytotoxic oxysterols, and the downstream effects on cellular signaling. Quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducible research.

Introduction: The Role of DHCR7 in Cholesterol Biosynthesis

Cholesterol is an indispensable structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its de novo synthesis is a complex, multi-step process. The final step of the Kandutsch-Russell pathway is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol, a reaction catalyzed by the NADPH-dependent enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] Genetic mutations in the DHCR7 gene lead to SLOS, an autosomal recessive disorder characterized by elevated 7-DHC and reduced cholesterol levels, resulting in severe congenital abnormalities and neurological deficits.[2][3]

AY9944 is an experimental compound that serves as a powerful research tool by selectively inhibiting DHCR7 with a high degree of potency.[4][5][6] This inhibition effectively replicates the primary biochemical defect of SLOS in cell culture and animal models, providing an invaluable platform for investigating the disease's pathophysiology and exploring potential therapeutic strategies.[3][7]

Mechanism of Action of AY9944

AY9944 acts as a specific and potent inhibitor of the DHCR7 enzyme.[1] It has been shown to inhibit recombinant human DHCR7 with an IC50 value of 13 nM .[4][5][6] This targeted action blocks the conversion of 7-DHC to cholesterol.

At low nanomolar concentrations (1-10 nM), AY9944 primarily inhibits DHCR7. However, at higher concentrations (above 100 nM), it can also inhibit other enzymes in the sterol pathway, such as DHCR14, leading to a more complex shift in sterol intermediates.[8][9]

Logical Flow: Mechanism of AY9944 Inhibition

Caption: Mechanism of AY9944 action on the DHCR7 enzyme.

Core Biochemical Consequences

The primary and most direct consequence of DHCR7 inhibition by AY9944 is a dramatic alteration of the cellular sterol profile.

Accumulation of 7-Dehydrocholesterol (7-DHC)

With DHCR7 activity blocked, its substrate, 7-DHC, accumulates to supraphysiological levels within cells and tissues. In animal models treated with AY9944, 7-DHC becomes the dominant sterol, with 7-DHC/cholesterol ratios reaching 4:1 or higher in the brain, retina, liver, and serum.[10][11] This accumulation is the central event from which other biochemical consequences stem.

Reduction of Cholesterol

Concurrently with 7-DHC accumulation, the production of cholesterol is significantly reduced. In AY9944-treated rat models, cholesterol levels can be reduced by four-fold in the retina and up to nine-fold in the brain.[10][11] This cholesterol deficiency can disrupt the structure and function of cell membranes, including lipid rafts, and impair the synthesis of cholesterol-derived molecules.

Formation of 7-DHC-Derived Oxysterols

7-DHC is significantly more susceptible to oxidation than cholesterol.[11] Its accumulation leads to the formation of a variety of oxysterols through both enzymatic (P450-catalyzed) and non-enzymatic (free radical) oxidation.[10] These oxysterols are not typically found in healthy tissues and are considered key pathogenic molecules.

Identified 7-DHC-derived oxysterols in AY9944-treated models include:

-

3β,5α-dihydroxycholest-7-en-6-one (DHCEO)

-

4α- and 4β-hydroxy-7-DHC

-

7-ketocholesterol (7-kChol)

-

24-hydroxy-7-DHC

Levels of these oxysterols, particularly 7-kChol, can be elevated more than 30-fold in the retinas and other tissues of AY9944-treated rats compared to controls.[10][11] These oxysterols are cytotoxic and have been implicated in the retinal degeneration and other pathologies observed in SLOS models.[10]

Quantitative Data on Sterol Profile Alterations

The following tables summarize the quantitative changes in sterol and oxysterol levels observed in rat models following treatment with AY9944.

Table 1: Sterol Levels in Tissues of AY9944-Treated Rats vs. Controls

| Tissue | Sterol | Control (μg/g or μg/ml) | AY9944-Treated (μg/g or μg/ml) | Fold Change | Reference |

|---|---|---|---|---|---|

| Brain | Cholesterol | ~9000 | ~1000 | ~9-fold ↓ | [11] |

| 7-DHC | Not Detected | ~4000 | Significant ↑ | [11] | |

| Liver | Cholesterol | ~2000 | ~100 | ~20-fold ↓ | [11] |

| 7-DHC | Not Detected | ~2200 | Significant ↑ | [11] | |

| Serum | Cholesterol | ~297 | ~15 | ~20-fold ↓ | [11] |

| 7-DHC | Not Detected | ~60 | Significant ↑ | [11] | |

| Retina | Cholesterol | ~4 | ~1 | ~4-fold ↓ | [10] |

| | 7-DHC | Not Detected | ~4.8 | Significant ↑ |[10] |

Data are approximated from published studies for illustrative purposes. Absolute values vary based on age and treatment duration.

Table 2: 7-DHC-Derived Oxysterol Levels in Retina of AY9944-Treated Rats

| Oxysterol | Control (pmol/retina) | AY9944-Treated (pmol/retina) | Fold Change | Reference |

|---|---|---|---|---|

| 4α-hydroxy-7-DHC | Not Detected | 1.83 | Significant ↑ | [10] |

| 4β-hydroxy-7-DHC | Not Detected | 2.15 | Significant ↑ | [10] |

| DHCEO | Not Detected | 0.06 | Significant ↑ | [10] |

| 7-ketocholesterol | 0.09 | 3.12 | ~35-fold ↑ |[10] |

Impact on Signaling Pathways

The profound shift from cholesterol to 7-DHC and the emergence of novel oxysterols disrupt several critical signaling pathways.

-

Hedgehog (Hh) Signaling: Cholesterol is essential for the proper function of the Hh signaling pathway, as it covalently modifies the Smoothened (Smo) receptor. The reduction in cholesterol and potential interference by 7-DHC can attenuate Hh signaling.[5]

-

Liver X Receptor (LXR) Activity: Certain 7-DHC-derived oxysterols, such as 25-hydroxy-7-DHC and 27-hydroxy-7-DHC, can act as selective LXR modulators, altering the expression of LXR target genes involved in lipid metabolism.[12]

-

TGF-β Signaling: High levels of 7-DHC have been shown to suppress canonical TGF-β signaling by promoting the sequestration of its receptors into lipid rafts/caveolae, where they become inactive.[13]

-

Ferroptosis: The accumulation of 7-DHC has been demonstrated to protect hepatocytes from ferroptosis, a form of iron-dependent regulated cell death. 7-DHC can act as a radical-trapping antioxidant, thereby inhibiting lipid peroxidation.[14]

Signaling Pathway: 7-DHC and Ferroptosis Inhibition

Caption: 7-DHC accumulation inhibits ferroptosis by trapping radicals.

Experimental Protocols

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of sterols like cholesterol and 7-DHC from biological samples.

Objective: To extract and quantify sterols from cell or tissue samples.

Methodology:

-

Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.

-

Lipid Extraction: Perform a total lipid extraction using a chloroform:methanol solvent system (e.g., 2:1, v/v), following a modified Bligh and Dyer method.[15][16]

-

Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide (B78521) (KOH) to release esterified sterols. This step is critical for measuring total sterol content.

-

Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the saponified mixture using a non-polar solvent like hexane (B92381) or petroleum ether.[17]

-

Derivatization: Evaporate the solvent under nitrogen and derivatize the sterols to make them volatile for GC analysis. A common method is silylation using agents like BSTFA with 1% TMCS.[17][18]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Column: Use a capillary column suitable for sterol separation (e.g., VF-5ms or equivalent).[15]

-

Temperature Program: An optimized temperature gradient is crucial for separating different sterol isomers. A typical program might start at a lower temperature (~180°C) and ramp up to a higher temperature (~300°C).[18]

-

Detection: Use selected ion monitoring (SIM) mode for high sensitivity and specificity, targeting characteristic ions for the derivatized sterols of interest (e.g., cholesterol, 7-DHC) and internal standards.[18]

-

-

Quantification: Calculate the concentration of each sterol by comparing its peak area to that of a known amount of an internal standard (e.g., d7-cholesterol) and referencing a standard curve.

Experimental Workflow: Sterol Analysis via GC-MS

Caption: Workflow for quantitative sterol analysis using GC-MS.

DHCR7 Enzyme Activity Assay

This assay measures the functional activity of the DHCR7 enzyme in microsomal preparations.

Objective: To determine the rate of conversion of a DHCR7 substrate to its product.

Methodology:

-

Microsome Preparation: Isolate the microsomal fraction from tissue homogenates (e.g., liver) by differential centrifugation. This fraction is enriched in DHCR7.

-

Substrate Preparation: Prepare the substrate. While 7-DHC is the natural substrate, ergosterol (B1671047) is often used as a stable and easily detectable alternative, as it is converted by DHCR7 to brassicasterol.[19] Dissolve the substrate in a delivery vehicle like 2-hydroxypropyl-β-cyclodextrin.

-

Incubation: Incubate a known amount of microsomal protein (e.g., 0.5 mg) with the substrate (e.g., 30 µM ergosterol) in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4).[19][20]

-

Reaction Initiation: Start the enzymatic reaction by adding an NADPH-generating system or a fixed concentration of NADPH (e.g., 1.0 mM).[19]

-

Reaction Conditions: Incubate at 37°C for a specific time period (e.g., 10-60 minutes) where the reaction is linear with respect to time and protein concentration.[19]

-

Reaction Termination & Extraction: Stop the reaction by adding a strong base (e.g., KOH in ethanol) and an internal standard. Proceed with saponification and extraction as described in the sterol analysis protocol.

-

Analysis: Analyze the extracted sterols by HPLC or GC-MS to quantify the amount of product (e.g., brassicasterol) formed.[19]

-

Activity Calculation: Express DHCR7 activity as the rate of product formation per unit of time per milligram of protein (e.g., nmol/mg protein/hour).

Conclusion

The inhibition of DHCR7 by AY9944 provides a robust and reproducible method for studying the multifaceted roles of cholesterol and its precursors. The primary biochemical consequences—a profound accumulation of 7-DHC, a deficit in cholesterol, and the production of novel, bioactive oxysterols—trigger a cascade of downstream effects on critical cellular signaling pathways. Understanding these intricate biochemical shifts is paramount for researchers in neurobiology, developmental biology, and drug development, particularly for those investigating cholesterol-related disorders and the off-target effects of pharmaceuticals that may inadvertently inhibit the sterol biosynthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.4. Sterol Extraction and Gas Chromatography–Mass Spectrometry Analysis [bio-protocol.org]

- 16. Research Portal [scholarship.miami.edu]

- 17. mdpi.com [mdpi.com]

- 18. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]

The Impact of AY-9944 on Cellular Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound AY-9944 and its profound impact on cellular cholesterol homeostasis. AY-9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This inhibition leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, 7-dehydrocholesterol (7-DHC). This biochemical phenotype faithfully mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), making AY-9944 an invaluable tool for studying the pathophysiology of this disease and for investigating the broader roles of cholesterol and its precursors in cellular function. This document details the mechanism of action of AY-9944, presents quantitative data on its effects on sterol profiles, outlines key experimental protocols, and visualizes its impact on critical cellular signaling pathways.

Mechanism of Action

AY-9944, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, exerts its primary effect by directly inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2][3] DHCR7 is an NADPH-dependent enzyme responsible for the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to synthesize cholesterol.[3][4] AY-9944 is a highly potent inhibitor of DHCR7, with a reported half-maximal inhibitory concentration (IC50) of 13 nM in recombinant human Δ7-sterol reductase expressed in yeast cells.[2][3][5]

At higher concentrations, AY-9944 can exhibit off-target effects, inhibiting other enzymes in the cholesterol biosynthesis pathway. Notably, it has been shown to inhibit DHCR14 and, at very high doses, sterol Δ8-Δ7 isomerase.[1][2] This can lead to the accumulation of other sterol intermediates besides 7-DHC.[2] The dose-dependent effects of AY-9944 are critical for experimental design, as low nanomolar concentrations primarily target DHCR7, while concentrations exceeding 100 nM can lead to a more complex sterol profile due to the inhibition of multiple enzymes.[1][2]

The inhibition of DHCR7 by AY-9944 has two major consequences for cellular sterol composition:

-

Decreased Cholesterol Levels: By blocking the final step in its synthesis, AY-9944 leads to a significant reduction in cellular cholesterol levels.[1][4]

-

Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate of DHCR7, 7-DHC, accumulates within the cell, often to levels far exceeding those of cholesterol in treated cells and tissues.[1][4]

This dramatic shift in the cellular sterol landscape is the primary driver of the physiological and pathological effects observed with AY-9944 treatment.

Quantitative Data on Sterol Profile Alterations

The following tables summarize the quantitative effects of AY-9944 on sterol levels in various experimental models.

Table 1: Dose-Response Effect of AY-9944 on 7-Dehydrocholesterol (7-DHC) Levels in Neuro2a Cells

| AY-9944 Concentration | 7-DHC Levels (ng/µg protein) | Fold Increase vs. Control |

| Control (0 nM) | ~0.08 | 1 |

| 1 nM | > 0.5 | > 6.25 |

| 10 nM | ~1.5 | ~18.75 |

| 100 nM | > 3.0 | > 37.5 |

Data synthesized from studies in Neuro2a cells, showing a dose-dependent increase in 7-DHC with AY-9944 treatment.[5]

Table 2: Effect of AY-9944 on Sterol Composition in Rat Brain

| Sterol | Control | AY-9944 Treated |

| Cholesterol | High | Significantly Reduced |

| 7-Dehydrocholesterol (7-DHC) | Very Low / Undetectable | Significantly Increased |

Qualitative summary based on findings in a rat model of SLOS induced by AY-9944 treatment. Specific quantitative values can vary based on the duration and dose of treatment.[4][6]

Table 3: Sterol Levels in Tissues of AY-9944-Treated Rats

| Tissue | Sterol | Control (µg/ml or µg/g) | AY-9944 Treated (µg/ml or µg/g) | 7-DHC/Cholesterol Ratio (Treated) |

| Serum | Cholesterol | 297 ± 43 | 4.0 ± 1.1 | ~18 |

| 7-DHC | 0 | 71.2 ± 7.5 | ||

| Liver | Cholesterol | 2.1 ± 0.2 | 0.11 ± 0.02 | ~20 |

| 7-DHC | 0 | 2.2 ± 0.1 | ||

| Brain | Cholesterol | 12.4 ± 0.2 | 1.4 ± 0.3 | ~5.7 |

| 7-DHC | 0.16 ± 0.01 | 7.9 ± 0.2 |

Data from a study on Sprague-Dawley rats treated with AY-9944, demonstrating the dramatic shift in the 7-DHC to cholesterol ratio across different tissues.[4]

Impact on Cellular Signaling Pathways

The profound alteration in the cellular sterol profile induced by AY-9944 has significant consequences for various signaling pathways that are crucial for cell development, function, and survival. The accumulation of 7-DHC and its oxidized derivatives (oxysterols) is a key driver of these effects, often more so than cholesterol deficiency alone.

Hedgehog (Shh) Signaling Pathway

The Hedgehog signaling pathway is essential for embryonic development. The Shh protein requires covalent modification with cholesterol for its proper function and signaling activity. The depletion of cholesterol and accumulation of 7-DHC and its derivatives due to AY-9944 treatment can disrupt this pathway. Some 7-DHC-derived oxysterols have been shown to inhibit the key Hh pathway component, Smoothened (Smo).

SREBP (Sterol Regulatory Element-Binding Protein) Pathway

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. When cellular cholesterol levels are low, SREBP-2 is processed and activated, leading to the upregulation of genes involved in cholesterol synthesis and uptake. Treatment with AY-9944, by depleting cellular cholesterol, leads to the activation of the SREBP-2 pathway as a compensatory mechanism.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Accumulation of 7-DHC has been shown to inhibit this pathway, which may contribute to some of the developmental abnormalities seen in SLOS. Oxysterols can also modulate Wnt signaling.

Glucocorticoid Receptor (GR) and TrkB Signaling